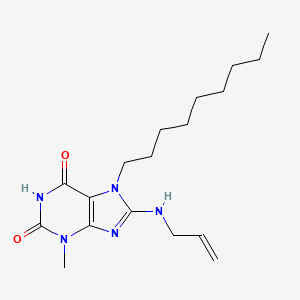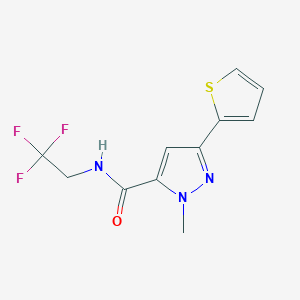
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H26Cl2N2O6S and its molecular weight is 565.46. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymeric Applications Research has explored the synthesis and characterization of aromatic polyamides containing S-triazine rings, which are important for the development of materials with specific mechanical and thermal properties. These polyamides, synthesized using low-temperature interfacial polycondensation, exhibit inherent viscosities ranging from 0.16–1.06 dL/g and show significant thermal stability, not losing weight below 350°C under a nitrogen atmosphere. This research underscores the material's potential for high-performance applications due to its solubility in polar solvents and thermal resistance (Sagar et al., 1997).
Enzyme Inhibition for Therapeutic Applications A study on aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII revealed that compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and others exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential as therapeutic agents for diseases where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Nanofiltration Membrane Development Research into novel sulfonated thin-film composite nanofiltration membranes has demonstrated the potential of using sulfonated aromatic diamine monomers for improving water flux through enhanced surface hydrophilicity without compromising dye rejection. This is crucial for the treatment of dye solutions, indicating significant advancements in water treatment technologies (Liu et al., 2012).
Fluorescence Enhancement for Analytical Applications The enhancement of erbium (Er) intrinsic fluorescence intensity by Glibenclamide, an anti-diabetic drug, suggests its potential as a fluorimetric probe. This research indicates that Glibenclamide can be used for monitoring using simple and sensitive probes, with implications for biochemical reaction studies and future high-performance liquid chromatography detectors (Faridbod et al., 2009).
Anti-cancer Drug Development A study on the synthesis and evaluation of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives as anti-cancer agents highlighted their potential against human ovarian and colon cancer cell lines. This research is pivotal in the development of new chemotherapeutic agents, demonstrating the importance of structural modifications to enhance antiproliferative activity (Abdelaziz et al., 2015).
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Cl2N2O6S/c1-35-15-13-30(14-16-36-2)37(33,34)20-10-7-18(8-11-20)26(32)29-24-12-9-19(27)17-22(24)25(31)21-5-3-4-6-23(21)28/h3-12,17H,13-16H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYPPYJTJUOGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)
![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)
![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)


![N-(2,6-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2876714.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)
![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)
![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)
